Cas no 6046-93-1 (Copper (II) Acetate Monohydrate)

Copper (II) Acetate Monohydrate 化学的及び物理的性質

名前と識別子

-

- Cupric acetate

- Acetic acid, copper salt

- cupric acetate monohydrate

- Copper(II) acetate

- Copperacetatemonohydrate

- Acetic acid copper(II) salt monohydrate

- COPPER ACETATE

- Copper(II) Acetate Monohydrate

- Copper (II) acetate monohydrate, reagent grade, ACS, Ph Eur

- Copper(II) acetate monohydrate, for analysis ACS

- copper,diacetate,hydrate

- Copper(II) acetate monohydrate,AR

- Copper(II) acetate monohydrate,CP

- Copper(II)acetatemonohydra

- Acetic acid copper salt monohydrate

- copper acetate monohydrate

- Copper diacetate monohydrate

- Copper(II) acetate hydrate

- Copper(2+) acetate, monohydrate

- Acetic acid, copper(2+) salt, monohydrate

- 39J9V52S86

- Copper(II) acetate monohydrate, ACS reagent

- Copper(II) acetate monohydrate, 98+%, extra pure

- Verdigris

- copper acetate hydrate

- copper diacetate hydrate

- Copper acetate, hydrate

- copper acetate-monohydrate

- diacetoxycopper monohydr

- Copper (II) Acetate Monohydrate

- Acetate Monohydrate

-

- MDL: MFCD00149570

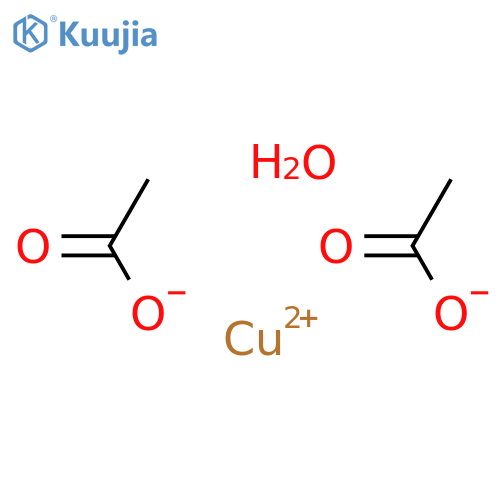

- インチ: 1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2

- InChIKey: NWFNSTOSIVLCJA-UHFFFAOYSA-L

- ほほえんだ: [Cu+2].[O-]C(C([H])([H])[H])=O.[O-]C(C([H])([H])[H])=O.O([H])[H]

計算された属性

- せいみつぶんしりょう: 198.96700

- どういたいしつりょう: 198.967

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 25.5

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.3

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 青緑色柱状結晶(単斜晶系)または結晶粉末。

- 密度みつど: 1.882

- ゆうかいてん: 115°C(lit.)

- ふってん: 240 ºC

- フラッシュポイント: 40 °C

- PH値: 5.2-5.5 (20g/l, H2O, 20℃)

- ようかいど: 72g/l

- すいようせい: 72 g/L (20 ºC)

- あんていせい: Stable. Incompatible with oxidizing agents.

- PSA: 89.49000

- LogP: -2.55440

- マーカー: 14,2624

- かんど: 湿度に敏感である

- ようかいせい: 未確定

Copper (II) Acetate Monohydrate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H315,H319,H335,H400

- 警告文: P261,P273,P305+P351+P338

- 危険物輸送番号:UN 9106/3077

- WGKドイツ:3

- 危険カテゴリコード: 22-34-50/53

- セキュリティの説明: 36/37/39-60-61-36-26

- RTECS番号:AG3500000

-

危険物標識:

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

- セキュリティ用語:S36/37/39;S60;S61

- 危険レベル:9

- TSCA:Yes

- 包装グループ:III

- リスク用語:R22; R36/37/38; R50/53

Copper (II) Acetate Monohydrate 税関データ

- 税関コード:2915299011

- 税関データ:

中国税関コード:

2915299011概要:

29152999011酢酸銅。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最低関税:5.5%。一般関税:50.0%

申告要素:

製品名, 成分含有量、

要約:

29152999011酢酸銅(ii)。監理条件:なし。付加価値税:17.0%。税金還付率:9.0%。最低関税:5.5%。一般関税:50.0%

Copper (II) Acetate Monohydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY010248-25g |

Copper(II) Acetate Monohydrate |

6046-93-1 | ≥98% | 25g |

¥23.0 | 2023-09-15 | |

| Oakwood | 095373-25g |

Copper(II) acetate monohydrate |

6046-93-1 | 99% | 25g |

$22.00 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014123-250g |

Copper (II) Acetate Monohydrate |

6046-93-1 | 99.95%() | 250g |

¥524 | 2023-09-08 | |

| abcr | AB115045-1 kg |

Copper(II) acetate monohydrate, 98%; . |

6046-93-1 | 98% | 1 kg |

€119.00 | 2023-07-20 | |

| Apollo Scientific | IN1533-5Kg |

Copper(II) acetate monohydrate |

6046-93-1 | 98% | 5kg |

£450.00 | 2025-03-06 | |

| TRC | C685250-10g |

Copper (II) Acetate Monohydrate |

6046-93-1 | 10g |

$92.00 | 2023-05-18 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY010248-1000g |

(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole |

6046-93-1 | ≥98% | 1000g |

¥147.0 | 2023-09-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013945-500g |

Copper (II) Acetate Monohydrate |

6046-93-1 | 98.0-102.0% | 500g |

¥98 | 2023-09-08 | |

| Apollo Scientific | IN1533-1Kg |

Copper(II) acetate monohydrate |

6046-93-1 | 98% | 1kg |

£110.00 | 2025-02-19 | |

| TRC | C685250-100 g |

Copper (II) Acetate Monohydrate |

6046-93-1 | 100g |

$ 120.00 | 2022-01-10 |

Copper (II) Acetate Monohydrate 関連文献

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

Copper (II) Acetate Monohydrateに関する追加情報

Recent Advances in the Application of Copper (II) Acetate Monohydrate (CAS: 6046-93-1) in Chemical Biology and Pharmaceutical Research

Copper (II) acetate monohydrate (CAS: 6046-93-1) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in catalysis, drug development, and antimicrobial activity. This compound, characterized by its distinctive blue-green crystalline structure, serves as a pivotal reagent in organic synthesis and as a bioactive agent in medicinal chemistry. Recent studies have explored its role in the synthesis of novel therapeutic agents, its potential in combating antibiotic-resistant pathogens, and its utility in bioinorganic chemistry. This research brief aims to synthesize the latest findings on Copper (II) acetate monohydrate, highlighting its emerging applications and mechanistic insights.

In the realm of organic synthesis, Copper (II) acetate monohydrate has been employed as a catalyst in cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in the oxidative coupling of phenols, yielding biaryl compounds with high selectivity. The study attributed this performance to the compound's ability to stabilize reactive intermediates through coordination chemistry. Furthermore, its role in the synthesis of heterocyclic compounds, such as indoles and quinolines, has been underscored by its redox-active properties, which enable efficient electron transfer processes.

Recent investigations into the antimicrobial properties of Copper (II) acetate monohydrate have revealed its potential as a broad-spectrum agent against multidrug-resistant bacteria. A 2024 study in Antimicrobial Agents and Chemotherapy reported that copper (II) ions released from the compound disrupt bacterial cell membranes and generate reactive oxygen species (ROS), leading to oxidative stress and cell death. Notably, the study highlighted synergistic effects when combined with conventional antibiotics, suggesting its utility in combination therapies. These findings are particularly relevant in the context of rising antimicrobial resistance, positioning Copper (II) acetate monohydrate as a promising candidate for next-generation disinfectants and therapeutic agents.

In pharmaceutical research, Copper (II) acetate monohydrate has been explored for its role in metal-based drug design. A groundbreaking 2023 paper in Dalton Transactions detailed the development of copper (II) complexes derived from this compound, which exhibited potent anticancer activity against triple-negative breast cancer cells. Mechanistic studies revealed that these complexes induce apoptosis via mitochondrial dysfunction and DNA damage. The researchers emphasized the compound's ability to modulate cellular redox homeostasis, a feature that could be harnessed for targeted cancer therapies. Additionally, its biocompatibility and low toxicity at therapeutic doses make it an attractive scaffold for further drug development.

Beyond its biological applications, Copper (II) acetate monohydrate has found utility in materials science, particularly in the fabrication of metal-organic frameworks (MOFs). A 2024 study in Advanced Materials demonstrated its use as a precursor for copper-based MOFs with high porosity and stability. These MOFs exhibited exceptional performance in gas storage and separation, with potential applications in drug delivery systems. The study also highlighted the compound's role in the synthesis of hybrid materials with tunable properties, paving the way for innovations in biomaterials and nanotechnology.

In conclusion, Copper (II) acetate monohydrate (CAS: 6046-93-1) continues to be a compound of immense interest in chemical biology and pharmaceutical research. Its multifaceted applications—spanning catalysis, antimicrobial therapy, anticancer drug development, and materials science—underscore its versatility and potential for future innovations. Ongoing research is expected to further elucidate its mechanistic pathways and expand its utility in addressing pressing challenges in healthcare and biotechnology. For researchers in the field, this compound represents a valuable tool with broad implications for both fundamental science and applied technologies.